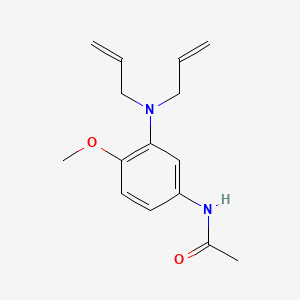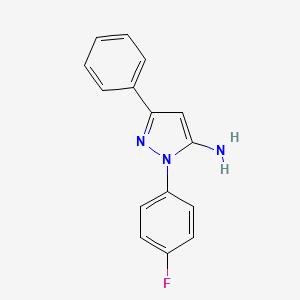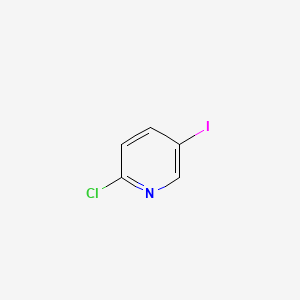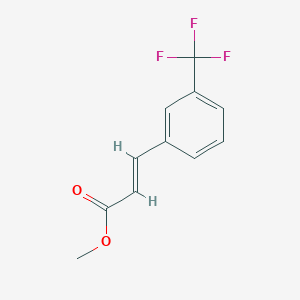
3-(Trifluoromethyl)cinnamic acid methyl ester
Übersicht
Beschreibung
3-(Trifluoromethyl)cinnamic acid methyl ester is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the meta-position . It is a member of cinnamic acids, a member of styrenes and a member of (trifluoromethyl)benzenes .
Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)cinnamic acid methyl ester is C11H9F3O2 . The exact mass is 230.05546401 g/mol and the monoisotopic mass is 230.05546401 g/mol .
Chemical Reactions Analysis
The reaction mechanism of DPPH () + ArOH involves a fast electron-transfer process from the phenoxide anion of 1-10 to DPPH () . This suggests that 3-(Trifluoromethyl)cinnamic acid methyl ester may undergo similar electron-transfer reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethyl)cinnamic acid methyl ester include a molecular weight of 230.18 g/mol, XLogP3 of 3.5, hydrogen bond donor count of 0, hydrogen bond acceptor count of 5, and rotatable bond count of 3 .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Studies have shown the utility of [3,3]-sigmatropic rearrangements of allyl esters in constructing fluorine-containing carboxylic acid derivatives, including compounds like 3-(trifluoromethyl)cinnamic acid methyl ester (Dreier et al., 2017).
Anticancer Research
- Cinnamic acid derivatives, including 3-(trifluoromethyl)cinnamic acid methyl ester, have garnered attention in medicinal research for their potential as synthetic antitumor agents. They possess multiple reactive sites useful for chemical modifications in drug development (De, Baltas, & Bedos-Belval, 2011).
Reaction Kinetics
- The kinetic behavior of cinnamic acids and their methyl esters, including 3-(trifluoromethyl)cinnamic acid methyl ester, in reactions with radicals in alcoholic solutions, has been studied to understand their electron-transfer mechanisms. These insights are crucial for their applications in synthetic chemistry (Foti, Daquino, & Geraci, 2004).
Solubility in Various Solvents
- Research on the solubilities of cinnamic acid esters in different solvent systems, including ionic liquids and organic solvents, is essential for understanding their behavior in various environments. This is crucial for their application in pharmaceutical formulations and industrial processes (Panteli & Voutsas, 2010).
Pharmaceutical Applications
- Cinnamic acid derivatives have been studied for their antioxidant activities, which are significant for their potential use in pharmaceuticals and nutraceuticals. Modifications such as esterification can enhance these properties (Oladimeji et al., 2019).
Structural Analysis
- Studies involving NMR spectroscopy of cinnamic acids and their esters, including 3-(trifluoromethyl)cinnamic acid methyl ester, provide critical insights into their structural properties, essential for pharmaceutical and industrial applications (Silva et al., 2001).
Novel Synthesis Methods
- Research has also focused on novel synthesis methods for compounds like 3-(trifluoromethyl)cinnamic acid methyl ester. Such methods are key to improving efficiency and reducing environmental impact in pharmaceutical manufacturing (Yu, 2008).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .
Zukünftige Richtungen
The severity of infectious diseases associated with the resistance of microorganisms to drugs highlights the importance of investigating bioactive compounds with antimicrobial potential . Therefore, 3-(Trifluoromethyl)cinnamic acid methyl ester and similar compounds could be used as prototypes to obtain new antimicrobial drugs .
Eigenschaften
IUPAC Name |
methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAIZQSBGPNEEN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210220 | |
| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)cinnamic acid methyl ester | |
CAS RN |
104201-66-3 | |
| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104201-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



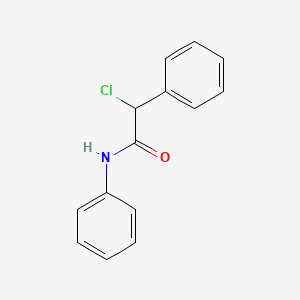
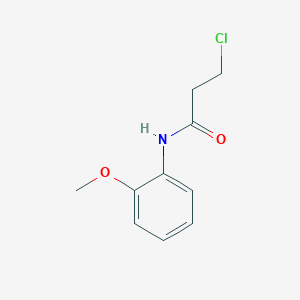
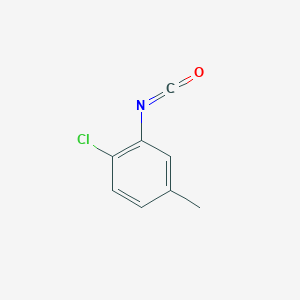
![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)
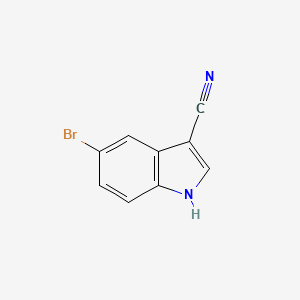
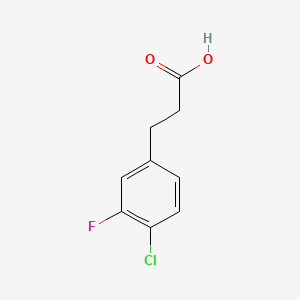
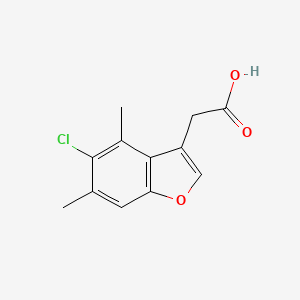

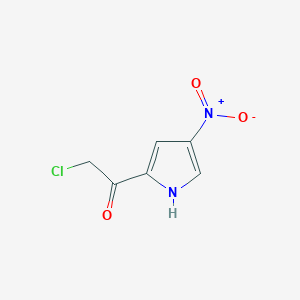
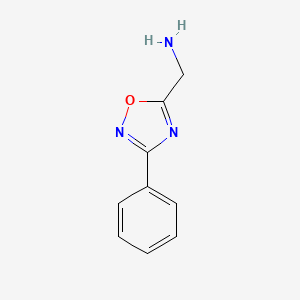
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1352228.png)
